molecular formula C13H12N2O2 B13413569 Ethyl 6-phenylpyrimidine-4-carboxylate

Ethyl 6-phenylpyrimidine-4-carboxylate

Cat. No.: B13413569
M. Wt: 228.25 g/mol
InChI Key: GHUYKRYNUFZFSW-UHFFFAOYSA-N
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Description

Ethyl 6-phenylpyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-phenylpyrimidine-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl cyanoacetate with benzaldehyde in the presence of ammonium acetate, followed by cyclization to form the pyrimidine ring . The reaction conditions typically involve refluxing the reactants in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the synthetic routes to increase yield and reduce costs. This may include using more efficient catalysts, optimizing reaction temperatures and times, and employing continuous flow reactors to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-phenylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-phenylpyrimidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential neuroprotective and anti-inflammatory properties.

    Medicine: Investigated for its potential use in treating neurodegenerative diseases and inflammatory conditions.

    Industry: Used in the development of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of ethyl 6-phenylpyrimidine-4-carboxylate involves its interaction with various molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Ethyl 6-phenylpyrimidine-4-carboxylate can be compared with other pyrimidine derivatives such as:

This compound is unique due to its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

ethyl 6-phenylpyrimidine-4-carboxylate

InChI

InChI=1S/C13H12N2O2/c1-2-17-13(16)12-8-11(14-9-15-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3

InChI Key

GHUYKRYNUFZFSW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=NC(=C1)C2=CC=CC=C2

Origin of Product

United States

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